molecular formula C11H26O3Si B12683910 Dibutoxyethoxymethylsilane CAS No. 93918-88-8

Dibutoxyethoxymethylsilane

Cat. No.: B12683910
CAS No.: 93918-88-8
M. Wt: 234.41 g/mol
InChI Key: LPRCYVDNJBDBQF-UHFFFAOYSA-N
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Description

Dibutoxyethoxymethylsilane is an organosilicon compound with the molecular formula C11H26O3Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutoxyethoxymethylsilane can be synthesized through the reaction of ethoxymethylsilane with butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutoxyethoxymethylsilane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols and siloxanes.

    Reduction: It can be reduced to form silanes.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy or ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dibutoxyethoxymethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: It is used in the modification of biomolecules to enhance their stability and functionality.

    Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism by which dibutoxyethoxymethylsilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds enhance the stability and reactivity of the compound, allowing it to interact with various molecular targets. The pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyldiethoxysilane
  • Diethoxymethylsilane
  • Dimethoxymethylsilane

Uniqueness

Dibutoxyethoxymethylsilane is unique due to its specific combination of butoxy and ethoxy groups, which provide it with distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.

Properties

IUPAC Name

dibutoxy-ethoxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-5-8-10-13-15(4,12-7-3)14-11-9-6-2/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRCYVDNJBDBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Si](C)(OCC)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869148
Record name Dibutoxy(ethoxy)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93918-88-8
Record name Dibutoxyethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93918-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutoxyethoxymethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093918888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutoxyethoxymethylsilane
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